Naphthalen-1-yl 2-chloroquinoline-4-carboxylate
Description
1-NAPHTHYL 2-CHLORO-4-QUINOLINECARBOXYLATE is a complex organic compound with the molecular formula C26H16ClNO2 and a molecular weight of 409.86 g/mol . This compound is part of the quinolinecarboxylate family, known for its diverse applications in medicinal and synthetic organic chemistry.
Properties
Molecular Formula |
C20H12ClNO2 |
|---|---|
Molecular Weight |
333.8 g/mol |
IUPAC Name |
naphthalen-1-yl 2-chloroquinoline-4-carboxylate |
InChI |
InChI=1S/C20H12ClNO2/c21-19-12-16(15-9-3-4-10-17(15)22-19)20(23)24-18-11-5-7-13-6-1-2-8-14(13)18/h1-12H |
InChI Key |
RRAHOMCNDALWFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC(=NC4=CC=CC=C43)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-NAPHTHYL 2-CHLORO-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and environmentally benign, making it a preferred method in organic synthesis.
Industrial Production Methods
Industrial production of this compound may involve the use of heterogeneous and reusable catalysts such as NaHSO4·SiO2, which offers a cost-effective and environmentally friendly approach . These methods are operationally simple and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-NAPHTHYL 2-CHLORO-4-QUINOLINECARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce naphthyl-substituted quinolines.
Scientific Research Applications
1-NAPHTHYL 2-CHLORO-4-QUINOLINECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-NAPHTHYL 2-CHLORO-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-NAPHTHYL 2-(4-CHLOROPHENYL)-8-METHYL-4-QUINOLINECARBOXYLATE: This compound has a similar structure but includes an additional methyl group, which may alter its chemical and biological properties.
Other Quinolines: Various quinoline derivatives share structural similarities and may exhibit comparable chemical reactivity and biological activities.
Uniqueness
1-NAPHTHYL 2-CHLORO-4-QUINOLINECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its synthesis and applications are tailored to leverage these unique properties for various scientific and industrial purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
